molecular formula C7H5F4N B13622669 3-(Difluoromethyl)-4,5-difluoroaniline

3-(Difluoromethyl)-4,5-difluoroaniline

Cat. No.: B13622669
M. Wt: 179.11 g/mol
InChI Key: BDOMRCLULHAUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4,5-difluoroaniline: is an organic compound characterized by the presence of difluoromethyl and difluoro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4,5-difluoroaniline typically involves the introduction of difluoromethyl and difluoro groups onto an aniline precursor. One common method involves the use of difluoromethylation reagents such as difluorocarbene or difluoromethyl radicals. The reaction conditions often include the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods aim to achieve high yields and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(Difluoromethyl)-4,5-difluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides, fungicides, and insecticides. Its unique properties can improve the efficacy and safety of these products .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3,4-Disubstituted-3-(difluoromethyl)pyrazoles
  • Difluoromethionine

Comparison: Compared to similar compounds, 3-(Difluoromethyl)-4,5-difluoroaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

3-(difluoromethyl)-4,5-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-5-2-3(12)1-4(6(5)9)7(10)11/h1-2,7H,12H2

InChI Key

BDOMRCLULHAUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.